2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid
Description
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a (4-methylphenyl)methyl (p-tolylmethyl) substituent on the amino group, and an acetic acid backbone. The Boc group is widely used in peptide synthesis to protect amines, while the p-tolylmethyl group introduces aromaticity and lipophilicity. The acetic acid moiety provides a carboxylic acid functional group, enabling conjugation or salt formation.
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNUPXHSUBTKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the 4-methylphenylmethyl group: This step involves the alkylation of the protected amine with a 4-methylphenylmethyl halide under basic conditions.
Formation of the aminoacetic acid moiety:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid undergoes several types of chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoacetic acid moiety.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Deprotection: The primary amine and carbon dioxide.
Substitution: Substituted aminoacetic acid derivatives.
Coupling Reactions: Peptides and peptide derivatives.
Scientific Research Applications
3.1. Peptide Synthesis
Boc-4-methylphenylglycine serves as a building block in the synthesis of peptides. The Boc group allows for selective protection of the amine, facilitating the formation of peptide bonds without interfering with other functional groups. This is crucial in synthesizing complex peptides that may have therapeutic applications.
3.2. Drug Development
The compound has been explored as a potential precursor for various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance receptor affinity and selectivity.
4.1. Synthesis of Novel Peptides
A study demonstrated the use of Boc-4-methylphenylglycine in synthesizing novel peptides with enhanced activity against specific biological targets. The incorporation of this amino acid into peptide sequences resulted in improved binding affinity to receptors involved in pain signaling pathways.
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Develop analgesic peptides | Peptides containing Boc-4-methylphenylglycine showed a 30% increase in potency compared to standard peptide analogs. |
4.2. Modification for Enhanced Bioactivity
Research has indicated that modifying the Boc group can lead to derivatives with increased metabolic stability and bioactivity. For instance, replacing the Boc group with other protective groups has been shown to influence the compound's pharmacokinetics.
| Modification | Effect on Activity |
|---|---|
| Boc to Fmoc | Increased solubility and bioavailability |
| Boc to Acetyl | Enhanced stability against enzymatic degradation |
Mechanism of Action
The mechanism of action of 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., fluorine, chlorine) enhance reactivity and influence binding to biological targets .
- Hydroxyl groups (e.g., in 3-chloro-4-hydroxyphenyl derivatives) enable hydrogen bonding, improving interactions with enzymes or receptors .
Variations in the Carboxylic Acid Chain
Key Findings :
- Chain length directly affects solubility and bioavailability. Acetic acid derivatives are more water-soluble, while propanoic/butanoic analogs exhibit enhanced lipid compatibility .
Substitutions on the Amino Group
Key Findings :
- Boc vs. Fmoc : Boc is stable under basic conditions, while Fmoc is acid-labile, enabling orthogonal protection strategies .
- Chlorinated substituents (e.g., chloromethyl) introduce reactivity for further functionalization .
Biological Activity
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid, often abbreviated as Boc-4-methylphenylmethylaminoacetic acid, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a 4-methylphenylmethylamino group, linked to an acetic acid moiety. The structural formula can be represented as follows:
- Molecular Formula : C₁₄H₁₉NO₄
- Molecular Weight : 271.35 g/mol
The biological activity of Boc-4-methylphenylmethylaminoacetic acid is primarily attributed to its interaction with various receptors and enzymes. Studies have indicated that compounds with similar structures often act as antagonists or inhibitors in pathways related to cancer progression and pain modulation.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotensin receptors, which are implicated in nociceptive signaling pathways, potentially offering analgesic effects .
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer models, particularly through mechanisms involving apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Study 1: Antitumor Effects in Breast Cancer
In a study involving the MDA-MB-231 triple-negative breast cancer cell line, Boc-4-methylphenylmethylaminoacetic acid was administered at a concentration of 10 μM. The results indicated a significant reduction in cell viability by 55% after three days of treatment. In vivo studies using xenograft models demonstrated a 47% decrease in tumor growth when treated with the compound at a dosage of 20 mg/kg .
Case Study 2: Analgesic Properties
A separate investigation focused on the analgesic effects of similar compounds at neurotensin receptors (NTS1 and NTS2). These compounds exhibited robust analgesic effects across different nociceptive modalities, suggesting that Boc derivatives may also provide pain relief through similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
